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Abstract

This technical guide provides a comprehensive overview of the available thermochemical data
for 5-Chloro-1-pentene (CAS No: 928-50-7). Due to the limited availability of direct
experimental values for this specific compound, this document presents a compilation of
estimated thermochemical properties derived from established group additivity methods,
alongside experimental data for analogous compounds, namely 1-pentene and 1-
chloropentane, to offer a robust and comparative analysis. Detailed, generalized experimental
protocols for the determination of key thermochemical parameters are also provided to guide
researchers in acquiring precise experimental data. This guide is intended to serve as a
foundational resource for professionals in research, chemical synthesis, and drug development
who require a thorough understanding of the energetic properties of 5-Chloro-1-pentene.

Introduction

5-Chloro-1-pentene is a halogenated alkene of interest in various chemical syntheses. A
thorough understanding of its thermochemical properties, such as enthalpy of formation,
entropy, and heat capacity, is crucial for process design, safety analysis, and reaction
engineering. These parameters govern the energy balance of chemical reactions, predict
reaction spontaneity and equilibrium, and are essential for the development of computational
models for reaction kinetics and mechanisms. This guide addresses the current gap in publicly
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available experimental thermochemical data for 5-Chloro-1-pentene by providing reliable
estimates and a framework for experimental validation.

Physicochemical Properties of 5-Chloro-1-pentene

A summary of the fundamental physicochemical properties of 5-Chloro-1-pentene is presented
in Table 1.

Table 1: Physicochemical Properties of 5-Chloro-1-pentene

Property Value Source
Molecular Formula CsHoCl --INVALID-LINK--
Molecular Weight 104.578 g/mol --INVALID-LINK--
CAS Registry Number 928-50-7 --INVALID-LINK--
Boiling Point 101.8 °C at 760 mmHg LookChem
Density 0.889 g/cm? LookChem

Estimated Thermochemical Data for 5-Chloro-1-
pentene

In the absence of direct experimental data, thermochemical properties for 5-Chloro-1-pentene
have been estimated using the Benson Group Additivity method. This method calculates the
thermodynamic properties of a molecule by summing the contributions of its constituent
functional groups. The groups present in 5-Chloro-1-pentene are Cd(Hz), Cd(H)(C), C(C)(H)z,
C(C)(H)z, and C(CI)(H)2. The estimated values are presented in Table 2.

Table 2: Estimated Thermochemical Data for 5-Chloro-1-pentene (Ideal Gas, 298.15 K)
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Property Estimated Value Unit
Standard Enthalpy of
) -65.3 kJ/mol
Formation (AfH°®)
Standard Molar Entropy (S°) 358.2 J/mol-K
Heat Capacity at Constant
115.7 J/mol-K

Pressure (Cp)

Thermochemical Data of Ahalogous Compounds

To provide context and a basis for comparison for the estimated values for 5-Chloro-1-
pentene, experimental thermochemical data for the structurally related compounds 1-pentene
and 1-chloropentane are presented in Tables 3 and 4. This data is sourced from the NIST
WebBook.

Table 3: Experimental Thermochemical Data for 1-Pentene (Ideal Gas, 298.15 K)

Property Value Unit
Standard Enthalpy of
) -20.9+0.7 kJ/mol
Formation (AfH®)
Standard Molar Entropy (S°) 347.82 £ 1.26 J/mol-K
Heat Capacity at Constant
108.2 J/mol-K

Pressure (Cp)

Table 4: Experimental Thermochemical Data for 1-Chloropentane (Ideal Gas, 298.15 K)
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Property Value Unit
Standard Enthalpy of
_ -165.3+1.3 kJ/mol
Formation (AfH°®)
Standard Molar Entropy (S°) 381.1+1.7 J/mol-K
Heat Capacity at Constant
130.58 J/mol-K

Pressure (Cp)

Experimental Protocols for Thermochemical Data
Determination

Accurate determination of thermochemical data requires precise experimental techniques. The
following sections outline generalized protocols for key measurements.

Determination of Enthalpy of Formation via Bomb
Calorimetry

The standard enthalpy of formation (AfH°) of 5-Chloro-1-pentene can be derived from its
enthalpy of combustion (AcH®), which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume
container (the "bomb") filled with excess oxygen under pressure. The heat released by the
combustion reaction is absorbed by the surrounding water bath, and the temperature change of

the water is measured.
Generalized Protocol:

o Sample Preparation: A precise mass of high-purity 5-Chloro-1-pentene is encapsulated in a
combustible container of known heat of combustion.

o Calorimeter Assembly: The sample is placed in the bomb, which is then sealed and
pressurized with pure oxygen to approximately 30 atm. The bomb is submerged in a known
mass of water in the calorimeter.
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Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial
temperature is recorded with high precision.

Ignition: The sample is ignited via an electrical fuse.

Temperature Monitoring: The temperature of the water is recorded at regular intervals until a
maximum temperature is reached and the system begins to cool.

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard
substance (e.g., benzoic acid) with a known heat of combustion. The heat of combustion of
the sample is then calculated from the observed temperature rise and the heat capacity of
the calorimeter, with corrections made for the heat of combustion of the capsule and the fuse
wire.

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from
the standard enthalpy of combustion using Hess's Law, incorporating the standard enthalpies
of formation of the combustion products (CO2z, H20, and HCI).
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Bomb calorimetry workflow.

Determination of Standard Molar Entropy via Statistical
Mechanics
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The standard molar entropy (S°) of 5-Chloro-1-pentene in the ideal gas state can be
calculated using statistical mechanics, based on its molecular properties obtained from
spectroscopic data and quantum chemical calculations.

Principle: The total entropy of a molecule is the sum of its translational, rotational, vibrational,
and electronic entropies. These contributions are calculated from the molecular weight,
moments of inertia, vibrational frequencies, and electronic energy levels.

Generalized Protocol:
e Spectroscopic Analysis:

o Vibrational Spectroscopy (Infrared and Raman): Obtain the vibrational spectra of 5-
Chloro-1-pentene to determine its fundamental vibrational frequencies.

o Microwave Spectroscopy: Determine the rotational constants and, from these, the
moments of inertia of the molecule.

e Quantum Chemical Calculations:

o Perform ab initio or density functional theory (DFT) calculations to optimize the molecular
geometry and calculate the vibrational frequencies and moments of inertia. This is
particularly useful for confirming experimental assignments and for identifying low-
frequency torsional modes.

o Calculation of Entropy Contributions:

o Translational Entropy: Calculated using the Sackur-Tetrode equation, which requires the
molecular weight and temperature.

o Rotational Entropy: Calculated from the moments of inertia and temperature.

o Vibrational Entropy: Calculated for each vibrational mode using the harmonic oscillator
approximation and the measured or calculated vibrational frequencies.

o Electronic Entropy: For most closed-shell molecules like 5-Chloro-1-pentene, the
electronic ground state is non-degenerate, and this contribution is negligible at standard
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temperatures.

e Summation: The total standard molar entropy is the sum of the translational, rotational, and

vibrational contributions.
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Statistical mechanics entropy calculation.

Conclusion

This technical guide has presented a comprehensive compilation of the estimated and
analogous thermochemical data for 5-Chloro-1-pentene. While direct experimental values are
not currently available in the public domain, the provided estimates based on the Benson
Group Additivity method, in conjunction with experimental data for similar compounds, offer a
valuable resource for researchers and professionals. The detailed experimental protocols for
bomb calorimetry and statistical mechanics calculations provide a clear path for the future
acquisition of precise experimental data, which is essential for refining our understanding of the
thermodynamic landscape of this important chemical intermediate.

« To cite this document: BenchChem. [Thermochemical Profile of 5-Chloro-1-pentene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630857#thermochemical-data-for-5-chloro-1-
pentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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